2-(2-Fluoroethoxy)-4-methylaniline

Catalog No.
S13594771
CAS No.
M.F
C9H12FNO
M. Wt
169.20 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(2-Fluoroethoxy)-4-methylaniline

Product Name

2-(2-Fluoroethoxy)-4-methylaniline

IUPAC Name

2-(2-fluoroethoxy)-4-methylaniline

Molecular Formula

C9H12FNO

Molecular Weight

169.20 g/mol

InChI

InChI=1S/C9H12FNO/c1-7-2-3-8(11)9(6-7)12-5-4-10/h2-3,6H,4-5,11H2,1H3

InChI Key

BBTZJXKRLCZZMI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)N)OCCF

2-(2-Fluoroethoxy)-4-methylaniline is an organic compound characterized by its structure, which includes a methylaniline moiety substituted with a fluoroethoxy group. The compound has the molecular formula C10H12FNOC_{10}H_{12}FNO and a molar mass of approximately 183.21 g/mol. It appears as a clear to light yellow liquid and is known for its potential applications in pharmaceuticals and as an intermediate in organic synthesis.

  • Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives using agents such as potassium permanganate or chromium trioxide.
  • Reduction: Reduction reactions can convert the fluoro group to a hydroxyl group or other derivatives using reducing agents like sodium borohydride or lithium aluminum hydride.
  • Substitution: The fluoroethoxy group can be substituted with other functional groups under appropriate nucleophilic conditions, utilizing reagents such as sodium hydride and alkyl halides.

Research on the biological activity of 2-(2-Fluoroethoxy)-4-methylaniline is limited but suggests potential interactions with biological systems. Compounds with similar structures have shown activity against various enzymes and proteins, indicating that this compound may also exhibit significant biological interactions worth exploring further. Its structural features could imply potential applications in drug development, particularly in targeting specific biological pathways.

The synthesis of 2-(2-Fluoroethoxy)-4-methylaniline typically involves the following steps:

  • Starting Materials: The synthesis begins with 4-methylaniline and 2-fluoroethanol.
  • Reaction Conditions: The reaction is usually conducted in the presence of a base such as potassium carbonate and a solvent like dimethylformamide under reflux conditions to facilitate product formation.
  • Isolation: After completion, the product can be isolated through standard extraction and purification techniques, including recrystallization or chromatography.

For large-scale production, methods may be optimized using cost-effective precursors and efficient reaction conditions.

2-(2-Fluoroethoxy)-4-methylaniline has potential applications in various fields:

  • Pharmaceuticals: It may serve as an intermediate in the synthesis of biologically active compounds.
  • Organic Synthesis: The compound can be utilized in the preparation of other fluorinated compounds, which are valuable in medicinal chemistry.
  • Material Science: Its unique properties may also find applications in developing new materials or coatings.

While specific interaction studies on 2-(2-Fluoroethoxy)-4-methylaniline are scarce, it is hypothesized that its structural characteristics allow it to interact with various biomolecules. Research into similar compounds indicates that they often engage with proteins and enzymes, suggesting that this compound could exhibit significant biological interactions that warrant further investigation.

Several compounds share structural similarities with 2-(2-Fluoroethoxy)-4-methylaniline. Here are notable examples:

Compound NameKey Features
2-Bromo-5-fluoroanilineContains bromine and fluorine; similar reactivity.
3-Bromo-4-fluoroanilineSimilar substitution pattern; lacks ethoxy group.
3-Bromo-5-chloroanilineContains chlorine instead of fluorine; similar reactivity.
4-(2-Fluoroethoxy)-2-methylanilineStructural analog with different substitution pattern.

Uniqueness: 2-(2-Fluoroethoxy)-4-methylaniline is unique due to its specific combination of functional groups, particularly the fluoroethoxy substitution on the aromatic ring, which enhances its reactivity and introduces distinct physical and chemical properties compared to its analogs.

XLogP3

1.9

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

169.090292168 g/mol

Monoisotopic Mass

169.090292168 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-10-2024

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